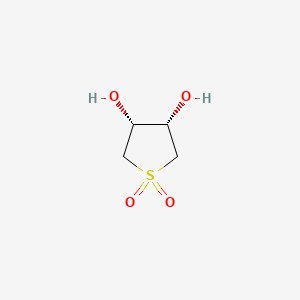

(2S)-3-amino-2-fluoropropan-1-ol

Übersicht

Beschreibung

“(2S)-3-amino-2-fluoropropan-1-ol” is a chemical compound with the CAS Number: 344413-83-8 . It has a molecular weight of 93.1 and its linear formula is C3H8FNO . It is typically available in liquid form .

Molecular Structure Analysis

The InChI code for “(2S)-3-amino-2-fluoropropan-1-ol” is 1S/C3H8FNO/c4-3(1-5)2-6/h3,6H,1-2,5H2/t3-/m0/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry. The key DTXCSCJRPZOOAQ-VKHMYHEASA-N is used to uniquely identify the compound .Physical And Chemical Properties Analysis

“(2S)-3-amino-2-fluoropropan-1-ol” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Wissenschaftliche Forschungsanwendungen

- Antiviral Agents : Researchers explore the potential of (2S)-3-amino-2-fluoropropan-1-ol as an antiviral agent. Its structural similarity to amino acids makes it an intriguing candidate for inhibiting viral enzymes or interfering with viral replication pathways .

- Enzyme Inhibitors : The compound’s fluorine substitution can enhance binding affinity to target enzymes. Scientists investigate its role as an enzyme inhibitor, particularly in protease or kinase pathways .

- Chiral Building Block : (2S)-3-amino-2-fluoropropan-1-ol serves as a chiral building block in organic synthesis. Its stereochemistry allows for the creation of complex molecules with high enantioselectivity .

- Fluorination Reactions : Researchers utilize this compound in fluorination reactions, capitalizing on the fluorine atom’s unique reactivity and its impact on molecular properties .

- Fluorinated Polymers : Incorporating (2S)-3-amino-2-fluoropropan-1-ol into polymer chains can enhance material properties, such as hydrophobicity, thermal stability, and chemical resistance .

- Surface Modification : Researchers explore its use in modifying surfaces for applications like drug delivery, tissue engineering, or anti-fouling coatings .

- Enzyme Stabilization : The compound’s fluorine atom can stabilize enzymes against denaturation or enhance their catalytic efficiency. It’s studied for applications in biocatalysis .

- Prodrug Design : Researchers investigate prodrugs based on (2S)-3-amino-2-fluoropropan-1-ol. These prodrugs release the active compound upon metabolic activation, improving drug delivery and bioavailability .

- Fluorine-19 NMR : Scientists use (2S)-3-amino-2-fluoropropan-1-ol as a reference standard in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy. Its unique chemical shift aids in characterizing fluorinated compounds .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science and Polymer Chemistry

Biocatalysis and Enzyme Engineering

Fluorine-Containing Pharmaceuticals

Fluorine NMR Spectroscopy

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

(2S)-3-amino-2-fluoropropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO/c4-3(1-5)2-6/h3,6H,1-2,5H2/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXCSCJRPZOOAQ-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302245 | |

| Record name | (2S)-3-Amino-2-fluoro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

344413-83-8 | |

| Record name | (2S)-3-Amino-2-fluoro-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344413-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-Amino-2-fluoro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-ethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2983318.png)

![6-Phenyl-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2983319.png)

![4-[4-(benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2983320.png)

![methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2983325.png)

![1-(prop-2-yn-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide](/img/structure/B2983326.png)

![N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-sulfonamide](/img/structure/B2983328.png)